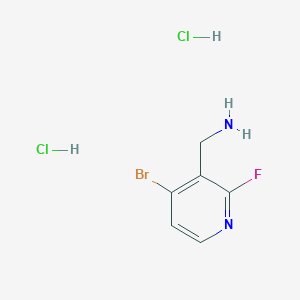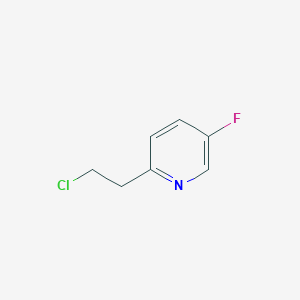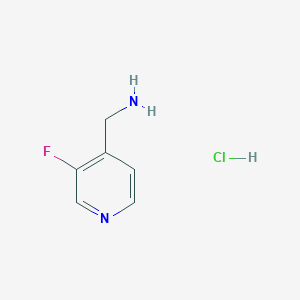
(3-fluoropyridin-4-yl)methanamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoropyridin-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C6H7FN2·HCl. It is a derivative of pyridine, substituted with a fluorine atom at the 3-position and an aminomethyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-fluoropyridine.
Reaction with Formaldehyde and Ammonia: The 3-fluoropyridine is reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.
Hydrochloride Formation: The resulting (3-fluoropyridin-4-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction: Amines or alcohols, depending on the specific reduction conditions.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity and protein interactions.
Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (3-fluoropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the aminomethyl group can facilitate interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoropyridin-2-yl)methanamine hydrochloride
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride
Uniqueness
- Structural Differences : The position of the fluorine and aminomethyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Chemical Properties : Variations in electronic distribution and steric factors influence the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C6H8ClFN2 |
|---|---|
Poids moléculaire |
162.59 g/mol |
Nom IUPAC |
(3-fluoropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |
Clé InChI |
PFPXESLREARVJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


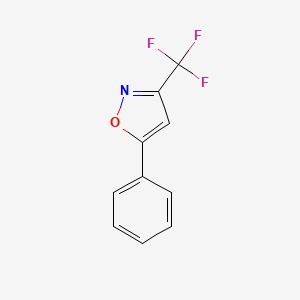
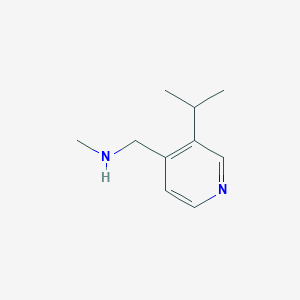
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
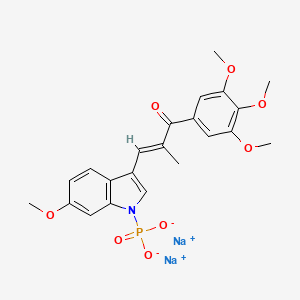
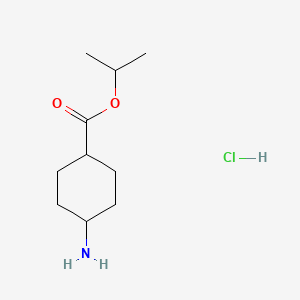
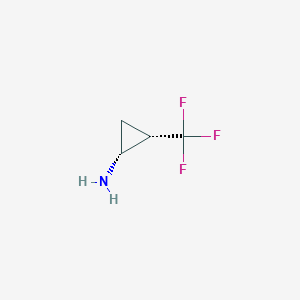
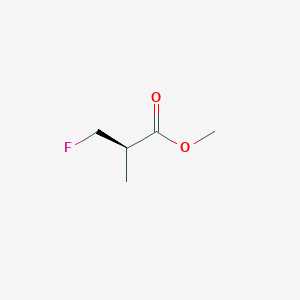
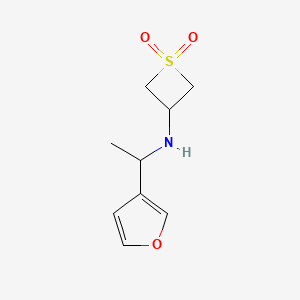
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
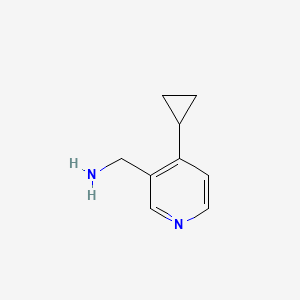
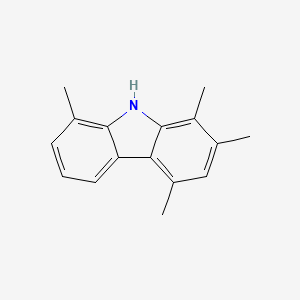
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
